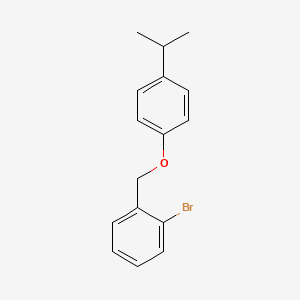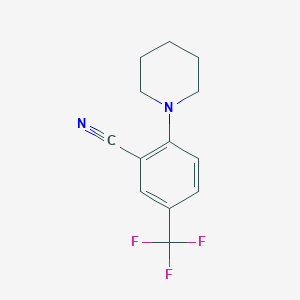
1,3-Diethyl 2-(3-methylbutanamido)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl 2-(3-methylbutanamido)propanedioate is an organic compound with the molecular formula C12H21NO5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-(3-methylbutanamido)propanedioate can be synthesized through a multi-step organic synthesis process. The general approach involves the reaction of 3-methylbutanoic acid with diethyl malonate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diethyl 2-(3-methylbutanamido)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-(3-methylbutanamido)propanedioate is widely used in scientific research due to its versatility. It is employed in:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studying enzyme mechanisms and biochemical pathways.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Diethyl 2-(3-methylbutanamido)propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Pathways: The compound may affect metabolic pathways by modulating enzyme activity.
Comparación Con Compuestos Similares
1,3-Diethyl 2-(3-methylbutanamido)propanedioate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Diethyl malonate
3-methylbutanoic acid
Various amides and esters
These compounds share similarities in their functional groups but differ in their molecular structure and reactivity, making this compound distinct in its applications and properties.
Propiedades
IUPAC Name |
diethyl 2-(3-methylbutanoylamino)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-11(15)10(12(16)18-6-2)13-9(14)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRQPOFQUXWIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-](/img/structure/B7858555.png)

![1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858572.png)
![1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858585.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)



![4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7858641.png)

